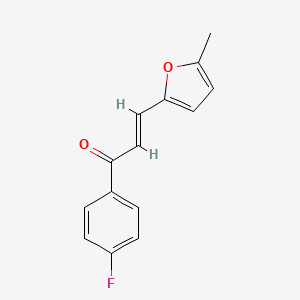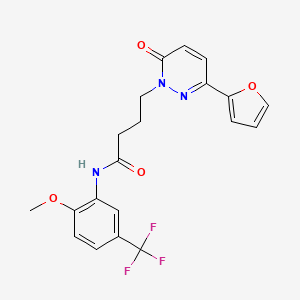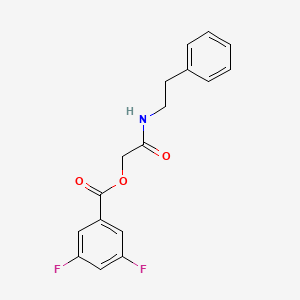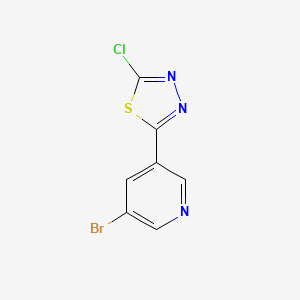![molecular formula C17H19N3O3 B2408201 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone CAS No. 477863-42-6](/img/structure/B2408201.png)
5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone” is a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane . It is used in the synthesis of various organic compounds . This compound is also known as BTZ-043 and has been granted orphan designation for the treatment of tuberculosis by the European Commission .
Synthesis Analysis
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, a key component of the compound, can be achieved from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- . It has also been used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .Molecular Structure Analysis
The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C₇H₁₃NO₂ . It has a molar mass of 143.18 g/mol . The structure of the compound includes a spirocyclic system, which consists of two rings of different sizes sharing a single atom .Chemical Reactions Analysis
1,4-Dioxa-8-azaspiro[4.5]decane is used in the synthesis of various organic compounds . It is a key component in the synthesis of the compound “this compound”. The exact chemical reactions involving this compound would depend on the specific synthesis process used .Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has a boiling point of 108 - 110 °C (35 hPa) and a density of 1.117 g/cm3 . It has a refractive index of n20/D 1.4819 (lit.) . The compound is a liquid at room temperature .科学的研究の応用
Regioselectivity in Chemical Synthesis
5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone and related compounds demonstrate significant implications in regioselectivity during chemical synthesis. For example, the acylation of related compounds shows varying outcomes depending on the base and acyl chloride used, leading to the formation of different derivatives (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
Structural Studies for Antitubercular Drug Development
Structural elucidation of compounds similar to this compound is crucial in the development of antitubercular drugs. A study focusing on a related compound, BTZ043, highlights the importance of understanding the molecular structure for drug development (Richter et al., 2022).
Antibacterial Activity
Compounds structurally similar to this compound, like BTZ043, have been studied for their antibacterial activity, particularly against Mycobacterium tuberculosis. These studies are essential in understanding the potential of such compounds in treating bacterial infections (Pasca et al., 2010).
Growth-Regulating Activity
Research has also explored the growth-regulating activity of similar compounds. For instance, studies on 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one demonstrate its potential in influencing biological growth processes (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001).
Antiviral Activity
Compounds in the same family have shown promising antiviral activity. This includes activity against influenza and human coronavirus, indicating the potential of these compounds in antiviral therapies (Apaydın, Loy, Stevaert, & Naesens, 2020).
Herbicidal Applications
The pyridazinone class, which includes this compound, is also used in herbicides. These compounds interfere with specific plant physiological processes, offering targeted herbicidal properties (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
作用機序
The compound works by blocking the action of an enzyme that the tuberculosis bacteria use to make an important component of their cell wall, which is essential for the bacteria to grow and multiply. The enzyme is called DprE1. By blocking its action, the medicine is expected to kill the bacteria or prevent them from growing and multiplying .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
特性
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-15-12-14(16(19-18-15)13-4-2-1-3-5-13)20-8-6-17(7-9-20)22-10-11-23-17/h1-5,12H,6-11H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUVMGDGVRMOIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=O)NN=C3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2408119.png)
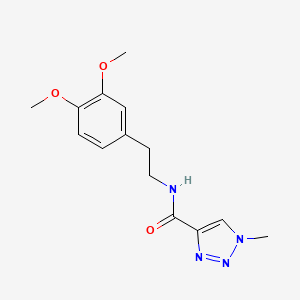
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408122.png)
![(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide](/img/structure/B2408123.png)
![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2408126.png)

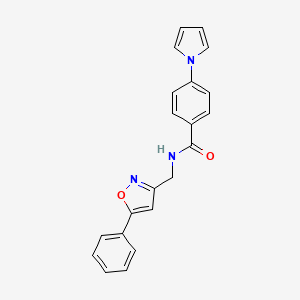
![6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408129.png)
![3-butyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408130.png)
![(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2408131.png)
